molecular formula C16H12FNO B1327604 2'-Cyano-3-(3-fluorophenyl)propiophenone CAS No. 898788-79-9

2'-Cyano-3-(3-fluorophenyl)propiophenone

Cat. No. B1327604
M. Wt: 253.27 g/mol
InChI Key: HDXYWGAQQJCFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2’-Cyano-3-(3-fluorophenyl)propiophenone is C16H12FNO . The InChI code for this compound is 1S/C16H12FNO/c17-14-8-5-12 (6-9-14)7-10-16 (19)15-4-2-1-3-13 (15)11-18/h1-6,8-9H,7,10H2 .


Physical And Chemical Properties Analysis

The molecular weight of 2’-Cyano-3-(3-fluorophenyl)propiophenone is 253.28 . Unfortunately, other physical and chemical properties like density, melting point, boiling point, etc., are not available in the web search results.

Scientific Research Applications

  • Electronic Properties Tuning

    • Field : Chemistry
    • Application : The compound 2-Cyano-3-Phenylacrylamide, which is structurally similar to the one you mentioned, is used in the study of tuning electronic properties .
    • Method : The study involves screening of catalyst and solvent for the synthesis of phenylacrylamide fluorophores . The structure was determined using NMR spectroscopy and single crystal X-ray diffraction .
    • Results : The study provides a detailed understanding of the electronic properties of the compound, which can be useful in various applications .
  • Synthesis and Structure Determination

    • Field : Organic Chemistry
    • Application : A compound structurally similar to the one you mentioned, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized and its structure was determined .
    • Method : The compound was synthesized from condensation of equimolar equivalents of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic condition for 45 min . The structure was determined using NMR spectroscopy and single crystal X-ray diffraction .
    • Results : The compound was synthesized in 90% yield .
  • Polymorphism and Thermodynamic Properties

    • Field : Physical Chemistry
    • Application : A compound structurally similar to the one you mentioned, 4-cyano-3-fluorophenyl 4-pentylbenzoate, was used to study polymorphism and thermodynamic properties .
    • Method : The study combined adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC, and polarized optical microscopy (POM) .
    • Results : The study elucidated the polymorphism and thermodynamic properties of the compound .

properties

IUPAC Name

2-[3-(3-fluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXYWGAQQJCFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644515
Record name 2-[3-(3-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Cyano-3-(3-fluorophenyl)propiophenone

CAS RN

898788-79-9
Record name 2-[3-(3-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.